Cas no 1342663-07-3 (tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate)

tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate
- EN300-1698392
- tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
- AKOS012528772
- 1342663-07-3
-
- Inchi: 1S/C9H16F3NO2/c1-8(2,3)15-7(14)6-13-5-4-9(10,11)12/h13H,4-6H2,1-3H3
- InChI Key: DSAHIUMVMFXVPD-UHFFFAOYSA-N
- SMILES: FC(CCNCC(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 227.11331324g/mol
- Monoisotopic Mass: 227.11331324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3Ų
tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1698392-0.1g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1698392-0.25g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1698392-2.5g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1698392-10.0g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 10g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1698392-1g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1698392-5g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1698392-0.05g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1698392-0.5g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1698392-1.0g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 1g |
$1214.0 | 2023-06-04 | ||
Enamine | EN300-1698392-5.0g |
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate |
1342663-07-3 | 5g |
$3520.0 | 2023-06-04 |
tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate Related Literature
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate
tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate: A Comprehensive Overview
tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate, also known by its CAS number 1342663-07-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to an amino acetate moiety substituted with a trifluoropropyl chain. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.
The synthesis of tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate involves a series of well-established organic reactions. The starting material typically involves the preparation of the amino acetate derivative, followed by the introduction of the trifluoropropyl group through nucleophilic substitution or coupling reactions. The final step often includes the protection of the amino group using a tert-butyl ester, which enhances stability and facilitates further chemical transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
The structural features of tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate contribute to its unique chemical properties. The presence of the trifluoropropyl group introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the molecule in various reactions. Additionally, the bulky tert-butyl group provides steric hindrance, which can be advantageous in controlling the stereochemistry of subsequent reactions. These properties make it a valuable intermediate in the synthesis of complex molecules, including potential drug candidates.
In terms of applications, tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate has shown promise in several areas. One notable application is its use as an intermediate in the synthesis of bioactive compounds. For instance, recent studies have explored its role in constructing peptide-like structures with enhanced stability and bioavailability. The compound's ability to participate in both nucleophilic and electrophilic reactions makes it a versatile building block in medicinal chemistry.
The pharmacological potential of tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate is currently under investigation. Researchers have reported that derivatives of this compound exhibit interesting biological activities, including anti-inflammatory and antioxidant properties. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in the treatment of chronic diseases such as cancer and neurodegenerative disorders.
The development of novel synthetic routes for CAS No: 1342663-07-3 has been a focal point for chemists worldwide. Recent breakthroughs in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for studying stereochemical effects in biological systems. These advancements not only enhance the compound's utility but also pave the way for its broader application in drug discovery programs.
In conclusion, tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate, with its distinctive structure and versatile properties, continues to be a subject of intense research interest. Its role as an intermediate in organic synthesis and its potential pharmacological applications highlight its significance in contemporary chemical science. As research progresses, this compound is expected to contribute significantly to the development of innovative therapeutic agents and advanced chemical technologies.
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